molecular formula C6H6Cl3F7OSi B098727 3-(Heptafluoroisopropoxy)propyltrichlorosilane CAS No. 15538-93-9

3-(Heptafluoroisopropoxy)propyltrichlorosilane

Cat. No.: B098727
CAS No.: 15538-93-9
M. Wt: 361.5 g/mol
InChI Key: GATGUNJRFUIHOM-UHFFFAOYSA-N
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Description

3-(Heptafluoroisopropoxy)propyltrichlorosilane (CAS: 15538-93-9) is a fluorinated organosilicon compound with the molecular formula C₆H₆Cl₃F₇OSi and a molecular weight of 361.545 g/mol . It features a trichlorosilane head group (-SiCl₃) and a heptafluoroisopropoxy-substituted propyl chain, which confers unique reactivity and hydrophobicity. Key physical properties include:

  • Boiling Point: 217.1°C (760 mmHg)
  • Density: 1.5 g/cm³
  • Flash Point: 81.7°C
  • Hazard Classification: Corrosive (UN 2987) with risk statement R34 (causes burns) .

This compound is primarily used in surface modification applications due to its high reactivity with hydroxylated substrates (e.g., glass, metals), forming durable, fluorinated coatings that enhance water and oil repellency .

Properties

IUPAC Name

trichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane
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InChI

InChI=1S/C6H6Cl3F7OSi/c7-18(8,9)3-1-2-17-4(10,5(11,12)13)6(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGUNJRFUIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(C(F)(F)F)F)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CF3CF(CF3)OCH2CH2CH2SiCl3, C6H6Cl3F7OSi
Record name Silane, trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
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DSSTOX Substance ID

DTXSID40880222
Record name Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane
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Molecular Weight

361.5 g/mol
Source PubChem
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CAS No.

15538-93-9
Record name Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
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Record name Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane
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Record name Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
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Preparation Methods

Nucleophilic Substitution with Fluorinated Alcohols

The primary synthetic route involves the reaction of trichlorosilane derivatives with heptafluoroisopropanol under controlled conditions. In US3422131A, fluoroalkoxyalkyl silanes are synthesized via nucleophilic substitution, where a propyltrichlorosilane precursor reacts with heptafluoroisopropanol in an inert solvent such as toluene or tetrahydrofuran (THF). The reaction mechanism proceeds as follows:

Cl3Si-(CH2)3-X+HO-CF(CF3)2Cl3Si-(CH2)3-O-CF(CF3)2+HX\text{Cl}3\text{Si-(CH}2\text{)}3\text{-X} + \text{HO-CF(CF}3\text{)}2 \rightarrow \text{Cl}3\text{Si-(CH}2\text{)}3\text{-O-CF(CF}3\text{)}2 + \text{HX}

Here, X represents a leaving group (e.g., chloride), and the reaction is catalyzed by tertiary amines like triethylamine to neutralize HCl byproducts.

Key Parameters:

  • Temperature : 40–60°C to balance reaction rate and side-product formation.

  • Molar Ratio : A 1:1.2 excess of heptafluoroisopropanol ensures complete silane conversion.

  • Solvent : Anhydrous toluene minimizes hydrolysis of trichlorosilane.

Hydrosilylation of Allyl Ethers

An alternative method described in US20040249103A1 involves hydrosilylation of allyl heptafluoroisopropyl ether with trichlorosilane using platinum-based catalysts (e.g., Karstedt’s catalyst). This route offers higher regioselectivity:

CH2=CH-CH2-O-CF(CF3)2+HSiCl3PtCl3Si-(CH2)3-O-CF(CF3)2\text{CH}2=\text{CH-CH}2\text{-O-CF(CF}3\text{)}2 + \text{HSiCl}3 \xrightarrow{\text{Pt}} \text{Cl}3\text{Si-(CH}2\text{)}3\text{-O-CF(CF}3\text{)}2

This method achieves yields exceeding 85% but requires stringent exclusion of moisture and oxygen.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. As per industrial guidelines, the process involves:

  • Pre-Mixing : Heptafluoroisopropanol and trichlorosilane are pre-mixed in a 1.2:1 molar ratio.

  • Reactor Conditions :

    • Residence Time : 30–45 minutes.

    • Pressure : 1.5–2.0 bar to prevent solvent volatilization.

  • Byproduct Management : HCl gas is scrubbed using alkaline solutions to prevent equipment corrosion.

Table 1: Industrial Production Metrics

ParameterValueSource
Yield78–82%
Purity (GC Analysis)≥98%
Throughput50–100 kg/day

Solvent Recycling

Toluene is recovered via distillation and reused, reducing costs by ~15%. Impurities (e.g., unreacted silane) are removed via fractional distillation under vacuum (10–20 mmHg).

Purification and Characterization

Distillation Techniques

Crude product is purified using vacuum distillation:

  • Boiling Point : 217°C at atmospheric pressure.

  • Fractionation : Collecting the 210–215°C fraction minimizes residual fluorinated alcohols.

Analytical Validation

  • NMR Spectroscopy :

    • ¹⁹F NMR : δ -75.2 ppm (CF₃ groups), -129.4 ppm (CF₂).

    • ²⁹Si NMR : δ -15.8 ppm (Si-Cl₃).

  • FT-IR : Peaks at 1100 cm⁻¹ (Si-O-C) and 1250 cm⁻¹ (C-F).

Comparative Analysis of Methods

Efficiency and Scalability

  • Nucleophilic Substitution : Preferred for scalability but requires rigorous HCl management.

  • Hydrosilylation : Higher yields but limited to batch processes due to catalyst costs.

Table 2: Method Comparison

MethodYieldPurityScalability
Nucleophilic Substitution78%98%High
Hydrosilylation85%99%Moderate

Emerging Innovations

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation (100–150°C, 2.45 GHz) to accelerate reaction times by 40% while maintaining yields.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME), a biodegradable solvent, is being tested to replace toluene, aligning with EPA guidelines .

Chemical Reactions Analysis

Types of Reactions: 3-(Heptafluoroisopropoxy)propyltrichlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Condensation: Reacts with other silanes or silanols to form siloxane bonds[][3].

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

    Condensation: Silanols or other silane compounds[][3].

Major Products Formed:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Condensation: Siloxane polymers or oligomers[][3].

Mechanism of Action

The mechanism of action of 3-(Heptafluoroisopropoxy)propyltrichlorosilane primarily involves its reactivity with various nucleophiles. The trichlorosilane moiety is highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or substituted silanes. These reactions are crucial in modifying surfaces and creating new materials with desired properties .

Comparison with Similar Compounds

3-(Heptafluoroisopropoxy)propyltrimethoxysilane (CAS: 19116-61-1)

  • Molecular Formula : C₉H₁₅F₇O₄Si
  • Molecular Weight : 348.29 g/mol
  • Key Differences :
    • Replaces -SiCl₃ with -Si(OCH₃)₃, reducing reactivity with moisture.
    • Boiling Point : 85°C (3 mmHg), significantly lower than the trichloro analog .
    • Hazard Profile : Lower acute toxicity (risk statement R36/37/38 ) but still moisture-sensitive .

3-(Heptafluoroisopropoxy)propyltriethoxysilane (CAS: 149838-19-7)

  • Molecular Formula : C₁₂H₂₁F₇O₄Si
  • Molecular Weight : 430.34 g/mol
  • Key Differences :
    • Ethoxy (-OCH₂CH₃) groups replace chlorides, offering slower hydrolysis and improved solubility in organic solvents.
    • Applications include lubrication additives and catalysis in polymer synthesis .

3-Chloropropyltrichlorosilane (CAS: 2550-06-3)

  • Molecular Formula : C₃H₆Cl₄Si
  • Key Differences: Lacks fluorination; contains a chloropropyl chain. Similar corrosive hazards (R34) but used in non-fluorinated surface treatments .

Physicochemical Properties Comparison

Property 3-(Heptafluoroisopropoxy)propyltrichlorosilane 3-(Heptafluoroisopropoxy)propyltrimethoxysilane 3-(Heptafluoroisopropoxy)propyltriethoxysilane
Boiling Point 217.1°C (760 mmHg) 85°C (3 mmHg) Not reported
Density 1.5 g/cm³ 1.25 g/cm³ ~1.2 g/cm³ (estimated)
Reactivity with Water High (immediate hydrolysis) Moderate (slow hydrolysis) Slow (ethoxy groups resist hydrolysis)
Hazard Classification Corrosive (UN 2987) Irritant (Xi) Not classified

Application-Specific Differences

  • Trichlorosilane Analog : Preferred for rapid surface functionalization in harsh environments (e.g., semiconductor manufacturing) due to high reactivity .
  • Trimethoxy/Triethoxy Analogs : Used in controlled-release applications (e.g., lubricants, polymer additives) where slower hydrolysis is advantageous .

Biological Activity

3-(Heptafluoroisopropoxy)propyltrichlorosilane, commonly referred to as HFIPS, is a silicon-based organosilicon compound with the molecular formula C6H6Cl3F7OSi. This compound is characterized by its unique bifunctional structure, which combines a heptafluoroisopropoxy group with a trichlorosilane moiety. HFIPS is synthesized through a multi-step chemical process involving the reaction of trichlorosilane with heptafluorinated alcohols. It is primarily utilized in research related to liquid crystals and surface modification technologies due to its ability to form durable Si-O-Si bonds.

  • Molecular Formula : C6H6Cl3F7OSi
  • Molecular Weight : 361.545 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 217.1 °C
  • Melting Point : <0 °C
  • Flash Point : 81.7 °C

Synthesis and Characterization

HFIPS can be characterized using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

These methods confirm the purity and structural integrity of the compound, which is essential for its applications in material science and surface chemistry.

Biological Activity

  • Lack of Mechanism of Action : HFIPS does not have a defined mechanism of action in biological systems, indicating it is not designed for therapeutic use or biological modulation.
  • Corrosive Nature : The compound is classified as corrosive and moisture-sensitive. Upon contact with water, it reacts violently, releasing hydrochloric acid (HCl) and forming silanol groups. This reaction can lead to irritation of the skin, eyes, and respiratory system .

Toxicological Profile

The toxicological properties of HFIPS highlight potential hazards associated with its handling:

  • Eye Irritation : May cause irritation upon contact.
  • Skin Irritation : Can cause burns and irritation.
  • Respiratory Effects : Inhalation of vapors may irritate mucous membranes and lead to respiratory distress.
Property Description
Eye IrritationCauses irritation
Skin EffectsCorrosive; may cause burns
Respiratory RisksIrritation of mucous membranes
Chronic EffectsUnknown; potential for chronic lung issues from inhalation

Applications in Research

HFIPS has been investigated for its potential applications in various fields:

  • Surface Modification : Its ability to form siloxane networks allows for enhanced water repellency and chemical resistance in coatings.
  • Liquid Crystal Research : The compound plays a role in the development of liquid crystal displays and other optical devices due to its unique chemical properties.

Case Studies

  • Liquid Crystal Displays : Research has shown that incorporating HFIPS into liquid crystal formulations can enhance the stability and performance of displays under varying environmental conditions.
  • Surface Treatments : Studies indicate that surfaces treated with HFIPS exhibit significantly improved hydrophobic properties compared to untreated surfaces.

Q & A

Basic Research Questions

Q. What are the critical physical properties of 3-(Heptafluoroisopropoxy)propyltrichlorosilane relevant to experimental handling?

  • Key properties include a density of 1.5 g/cm³, boiling point of 217.1°C (760 mmHg), and sensitivity to moisture (reacts slowly with water) . Its molecular weight (361.55 g/mol) and refractive index (1.346–1.348) are critical for spectroscopic characterization. Researchers should store it in airtight containers under inert gas to prevent hydrolysis .

Q. How can researchers safely handle this compound in laboratory settings?

  • Use personal protective equipment (gloves, goggles) due to its irritant properties (risk code R34). Work under dry conditions (e.g., Schlenk line) to avoid unintended hydrolysis. Triethylamine can neutralize HCl byproducts during reactions . For spills, use inert absorbents like vermiculite and dispose of waste per hazardous material regulations .

Q. What are common analytical techniques for characterizing this silane?

  • NMR spectroscopy : Fluorine-19 NMR detects fluorinated moieties, while silicon-29 NMR confirms silane bonding.
  • GC-MS : Monitor purity and decomposition products (e.g., trifluoroacetic acid derivatives) .
  • FTIR : Peaks at ~1100 cm⁻¹ (Si-O-C) and 1200–1300 cm⁻¹ (C-F) confirm functional groups .

Advanced Research Questions

Q. How does the fluorinated chain influence surface modification efficiency in polymer composites?

  • The heptafluoroisopropoxy group enhances hydrophobicity and thermal stability. In surface grafting, the trichlorosilane moiety reacts with hydroxylated substrates (e.g., glass, SiO₂), forming covalent Si-O-Si bonds. Optimize reaction time (≥72 hours) and solvent polarity (THF or toluene) to balance reactivity and byproduct formation .

Q. What methodological challenges arise in synthesizing derivatives of this compound?

  • Byproduct Management : HCl liberation during silane hydrolysis requires scavengers like triethylamine .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate side reactions.
  • Stability : Monitor degradation via TGA; decomposition onset occurs at ~150°C .

Q. How can contradictory spectral data (e.g., NMR vs. GC-MS) be resolved during analysis?

  • Scenario : Discrepancies in fluorine signal integration (¹⁹F NMR) vs. GC-MS impurity peaks.
  • Resolution :

  • Confirm solvent purity (deuterated solvents may contain traces of water).
  • Use spiking experiments with known standards (e.g., trifluoroacetic acid) to identify impurities .
  • Cross-validate with XPS to quantify surface-bound fluorine .

Q. What environmental persistence concerns are associated with this compound?

  • Perfluorinated ethers (like the heptafluoroisopropoxy group) resist biodegradation due to strong C-F bonds. Analytical methods (e.g., LC-HRMS) detect trace levels in water (LOQ: 0.1 ng/L). Mitigation strategies include photocatalytic degradation using TiO₂ nanoparticles under UV light .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Heptafluoroisopropoxy)propyltrichlorosilane
Reactant of Route 2
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3-(Heptafluoroisopropoxy)propyltrichlorosilane

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